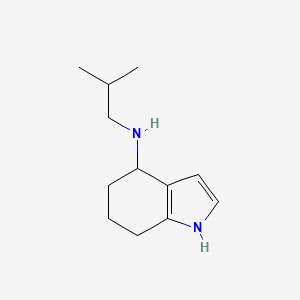N-(2-Methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine
CAS No.:
Cat. No.: VC20381209
Molecular Formula: C12H20N2
Molecular Weight: 192.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H20N2 |
|---|---|
| Molecular Weight | 192.30 g/mol |
| IUPAC Name | N-(2-methylpropyl)-4,5,6,7-tetrahydro-1H-indol-4-amine |
| Standard InChI | InChI=1S/C12H20N2/c1-9(2)8-14-12-5-3-4-11-10(12)6-7-13-11/h6-7,9,12-14H,3-5,8H2,1-2H3 |
| Standard InChI Key | FPGFPFQCZGPLBQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CNC1CCCC2=C1C=CN2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a tetrahydroindole scaffold—a bicyclic system comprising a six-membered cyclohexane ring fused to a pyrrole ring. The amine group at position 4 is substituted with a 2-methylpropyl chain, introducing steric bulk and influencing electronic properties. Key structural parameters inferred from analogous compounds include:
The bicyclic system’s partial saturation (positions 4–7) reduces aromaticity compared to indole, potentially enhancing stability and altering reactivity .
Spectroscopic Signatures
While experimental spectra for this compound are unavailable, predictions based on tetrahydroindole analogs suggest:
-
¹H NMR: Signals for the cyclohexane ring protons (δ 1.5–2.5 ppm), pyrrole NH (δ ~8.0 ppm, broad), and isobutyl methyl groups (δ 0.9–1.1 ppm) .
-
¹³C NMR: Peaks for the saturated carbons (δ 20–35 ppm), aromatic carbons (δ 110–130 ppm), and amine-bearing carbon (δ ~50 ppm) .
-
IR: N-H stretch (~3400 cm⁻¹), C-N stretch (~1250 cm⁻¹), and C-H bends for the isobutyl group .
Synthetic Pathways and Reaction Mechanisms
Primary Synthesis Strategies
The compound can be synthesized via reductive amination or nucleophilic substitution, leveraging methodologies from related tetrahydroindole amines :
Reductive Amination
-
Precursor: 4-Oxo-4,5,6,7-tetrahydro-1H-indole (ketone intermediate) .
-
Reagent: 2-Methylpropylamine and a reducing agent (e.g., NaBH₃CN) .
-
Mechanism:
-
Condensation of the ketone with the amine to form an imine.
-
Reduction of the imine to the secondary amine.
-
This route mirrors the synthesis of N-ethyl analogs reported in PubChem entries .
Alkylation of 4-Aminotetrahydroindole
-
Substrate: 4-Amino-4,5,6,7-tetrahydro-1H-indole.
-
Alkylating agent: 1-Bromo-2-methylpropane.
-
Conditions: Polar aprotic solvent (e.g., DMF) with a base (K₂CO₃) .
Computational and Experimental Research Gaps
Priority Areas for Study
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume